

Lestaurtinib drug repurposing screening results

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lestaurtinib

CAS No.: 111358-88-4

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Summary of Lestaurtinib Repurposing Candidates

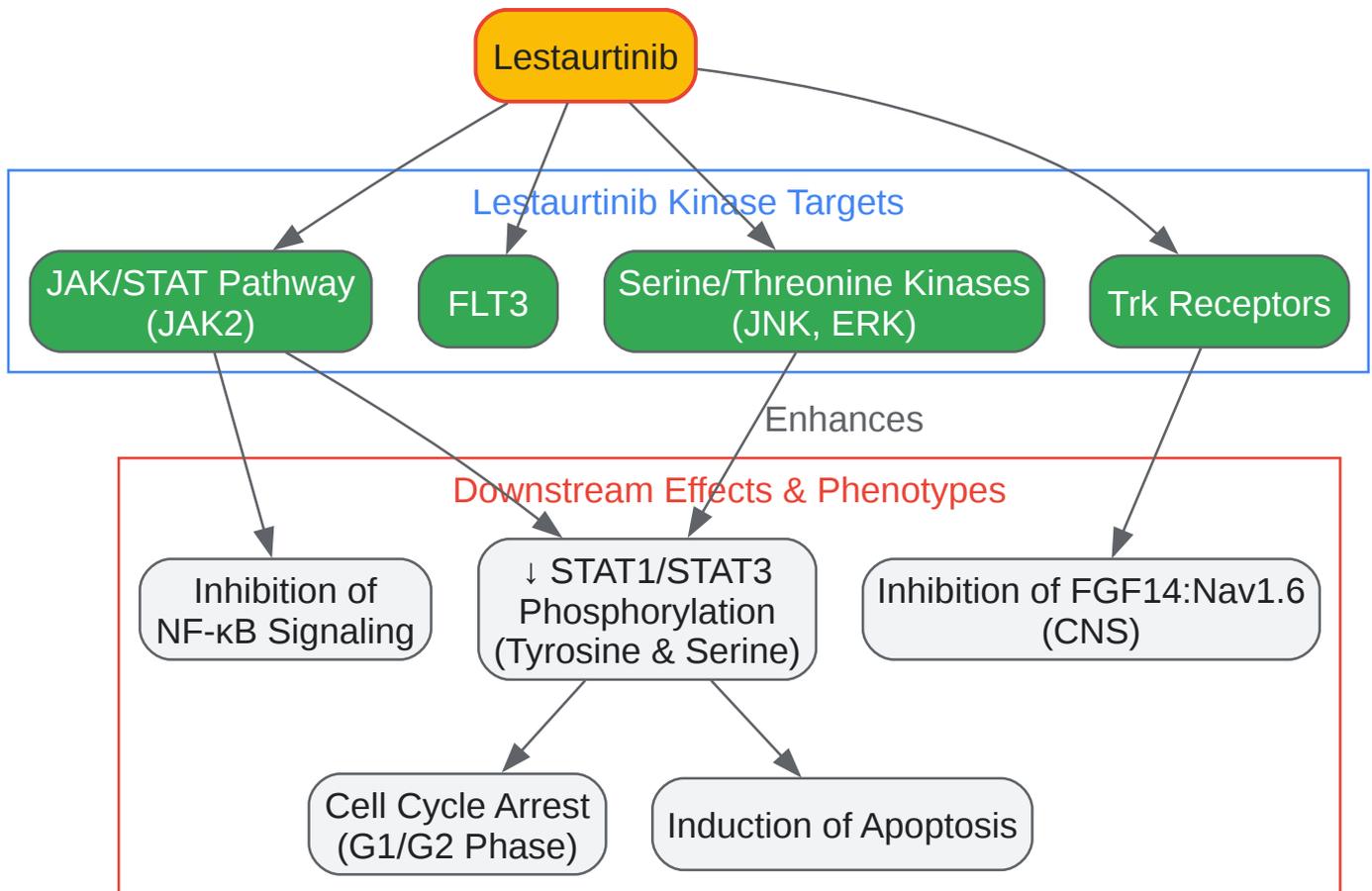
| Proposed New Indication | Key Findings / Mechanism of Action | Experimental Models | Reference / Year |
|--|--|---|-----------------------------------|
| Ovarian Cancer (including therapy-resistant) | Suppresses JAK/STAT signaling; inhibits tyrosine & serine phosphorylation of STAT1/3; synergy with cisplatin & olaparib [1]. | Cell lines & patient-derived xenografts [1]. | npj Precision Oncology (2025) [1] |
| Breast Cancer (BRCA1 mutant & wild-type) | Enhances killing by PARP inhibitor AG14361; inhibits NF-κB signaling [2] [3]. | In vitro & in vivo models [2] [3]. | Breast Cancer Res (2014) [2] |
| Hepatocellular Carcinoma (HCC) | Targets STAT1 (identified as key oncogene); inhibits proliferation & migration [4]. | Huh-7 cell line (in vitro) [4]. | Front. Cell Dev. Biol. (2022) [4] |
| Anaplastic Thyroid Cancer (ATC) | Potent antiproliferative & anti-migratory effect; induces G2/M cell cycle arrest; antiangiogenic in vivo [5]. | 13 ATC cell lines & chick chorioallantoic membrane model [5]. | PLOS One (2018) [5] |
| Central Nervous System (CNS) | Inhibits FGF14:Nav1.6 protein interaction; may modulate neuronal | In-cell screening assay [6]. | Springer Nature Post |

| Proposed New Indication | Key Findings / Mechanism of Action | Experimental Models | Reference / Year |
|-------------------------|------------------------------------|---------------------|------------------|
| Diseases | excitability [6]. | | (2024) [6] |

Mechanism of Action and Signaling Pathways

Lestaurtinib is a multi-kinase inhibitor, and its antineoplastic activity is largely attributed to its potent suppression of the JAK/STAT signaling pathway [1] [4]. A key differentiator from other JAK inhibitors is its ability to inhibit both the tyrosine phosphorylation (Y701/705) and the serine phosphorylation (S727) of STAT1 and STAT3, leading to more complete pathway suppression [1]. This is complemented by inhibition of other kinase pathways.

The diagram below illustrates the signaling pathways affected by **lestaurtinib** and the resulting phenotypic changes in cancer cells.



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Experimental Protocols for Key Findings

Here are the detailed methodologies from pivotal studies that you can adapt for your research.

Drug Repurposing Screen in Breast Cancer

This study used a quantitative high-throughput screening (qHTS) approach to find drugs that sensitize breast cancer cells to PARP inhibitors [2] [3].

- **Cell Lines:** Used isogenic pairs of human breast cancer cells (e.g., MDA-MB-231, T47D) with and without BRCA1 knockdown [3].

- **Compound Library:** The NIH Pharmaceutical Collection (NPC) of 2,816 FDA-approved or investigational drugs [3].
- **Screening Protocol:**
 - **Cell Plating:** Dispensed 2,000 cells/well in 5 μL into 1,536-well white assay plates [3].
 - **Compound Addition:** After 5 hours, added 5 μL of compounds via pin tool. Compounds were serially diluted, with stock concentrations from 10 mM to 0.13 μM [3].
 - **Incubation:** Plates incubated for 48 hours at 37°C [3].
 - **Viability Readout:** Added 5 μL of ATPlite reagent, incubated for 20-30 minutes, and measured luminescence [3].
- **Data Analysis:** Percent activity calculated by normalizing raw values to positive and DMSO controls [3].

In-Cell Screening for CNS Target Engagement

This study developed a platform to screen for drugs affecting a neuronal sodium channel complex [6].

- **Assay Development:** Created a stable cell line and optimized an in-cell assay in 384-well plates to monitor the FGF14:Nav1.6 protein-protein interaction [6].
- **Test Library:** A custom library of FDA-approved anti-cancer drugs [6].
- **Screening & Validation:**
 - **Primary Screen:** The library was screened to identify "hits" that disrupted the FGF14:Nav1.6 interaction [6].
 - **Dose-Response:** Top hits, including **lestaurtinib**, were validated in dose-response curves to calculate IC50 values (0.95 μM for **lestaurtinib**) [6].

Phenotypic Assays in Anaplastic Thyroid Cancer (ATC)

This research validated **lestaurtinib**'s efficacy using standard in vitro and in vivo models [5].

- **In Vitro Dose-Response:**
 - **Cell Viability:** 13 ATC cell lines were treated with **lestaurtinib** (0.16-4 μM) for 72 hours. Viability was measured with AlamarBlue, and IC50 values were calculated [5].
 - **Colony Formation:** Cells treated with various **lestaurtinib** concentrations (0-4 μM) for 7-10 days, then fixed, stained with crystal violet, and colonies counted [5].
 - **Cell Cycle Analysis:** Cells treated and analyzed by flow cytometry after propidium iodide staining, showing G2/M arrest [5].
- **In Vivo Efficacy:**

- **CAM Xenograft Model:** ATC cells were grafted onto chick chorioallantoic membranes. Tumors were treated with **lestaurtinib** or vehicle, and tumor volume and vascularity were measured [5].

Key Quantitative Data and Potency

The therapeutic potential of **lestaurtinib** is underscored by its potency at nanomolar concentrations, which is consistently below the clinically achievable plasma concentration (**C_{max}** of 7-12 μM) [1].

| Cancer Type | Cell Line / Model | IC50 / Effective Concentration | Key Assay |
|---------------------------|-------------------------------------|--|-----------------------------|
| Ovarian Cancer | Expanded panel (e.g., PEO1, OVSAHO) | 10 - 410 nM [1] | Cell Viability |
| Anaplastic Thyroid Cancer | 13 ATC cell lines | IC50 within 0.16 - 4 μM range [5] | Cell Viability (AlamarBlue) |
| Hepatocellular Carcinoma | Huh-7 | Significant inhibition at 0.25 - 1.0 μM [4] | MTT & Colony Formation |
| Breast Cancer | - | Strongly enhanced PARP inhibitor AG14361 [2] | In vitro & In vivo Growth |

Conclusion for Researchers

The evidence strongly supports **lestaurtinib** as a promising multi-kinase inhibitor for repurposing. Its ability to potently and completely suppress JAK/STAT signaling, overcome therapy resistance in solid tumors, and engage novel CNS targets makes it a compelling candidate for further pre-clinical and clinical investigation [6] [1].

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To cite this document: Smolecule. [Lestaurtinib drug repurposing screening results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548041#lestaurtinib-drug-repurposing-screening-results>]

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